3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

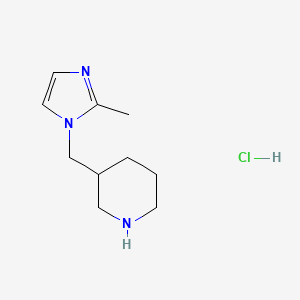

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple ring systems. The parent compound without the hydrochloride salt is designated as 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine, reflecting the structural hierarchy where the piperidine ring serves as the primary framework with the imidazole substituent attached via a methylene bridge at the 3-position. The complete systematic name for the salt form incorporates the hydrochloride designation, yielding 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine hydrochloride.

The structural representation reveals a six-membered saturated piperidine ring bearing a methylene linker at the 3-position, which connects to a five-membered imidazole ring system. The imidazole moiety contains a methyl substituent at the 2-position, creating an asymmetric distribution of electron density within the heterocyclic framework. The molecular geometry exhibits distinct conformational preferences due to the presence of multiple nitrogen atoms capable of participating in hydrogen bonding interactions and the inherent ring strain considerations of the bicyclic system.

Computational descriptors provide additional structural insights, with the canonical Simplified Molecular Input Line Entry System representation being Cl.CC1=NC=CN1CC1CNCCC1, which accurately captures the connectivity pattern and stereochemical relationships. The International Chemical Identifier string InChI=1S/C10H17N3.ClH/c1-9-12-5-6-13(9)8-10-3-2-4-11-7-10;/h5-6,10-11H,2-4,7-8H2,1H3;1H provides a unique computational representation that facilitates database searches and structural comparisons.

Molecular Formula and Weight Analysis

The molecular formula of 3-(2-methyl-imidazol-1-ylmethyl)-piperidine hydrochloride is C₁₀H₁₈ClN₃, reflecting the incorporation of the hydrochloride salt into the overall molecular composition. This formula accounts for ten carbon atoms, eighteen hydrogen atoms, one chlorine atom, and three nitrogen atoms, representing a significant increase in molecular complexity compared to simpler heterocyclic compounds. The molecular weight has been precisely determined as 215.11892 daltons through computational analysis, providing essential data for analytical characterization and quantitative studies.

The elemental composition analysis reveals interesting patterns in the atomic distribution within the molecule. The carbon content represents the largest atomic contribution, consistent with the presence of two distinct ring systems and the methylene linker. The nitrogen content, comprising three atoms, reflects the heterocyclic nature of both ring systems, with two nitrogen atoms in the imidazole ring and one in the piperidine ring. The single chlorine atom contributes significantly to the overall molecular weight, representing approximately 16.5 percent of the total molecular mass.

| Molecular Parameter | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₀H₁₈ClN₃ | - |

| Molecular Weight | 215.11892 | Daltons |

| Carbon Atoms | 10 | Count |

| Hydrogen Atoms | 18 | Count |

| Nitrogen Atoms | 3 | Count |

| Chlorine Atoms | 1 | Count |

| Heavy Atom Count | 14 | Count |

The base compound, excluding the hydrochloride salt, exhibits the molecular formula C₁₀H₁₇N₃ with a correspondingly lower molecular weight. This distinction becomes crucial when considering solubility properties, crystallization behavior, and analytical methods, as the salt form typically demonstrates enhanced water solubility compared to the free base form. The hydrogen bonding capacity of the molecule is significantly influenced by the presence of the chloride counterion, which can participate in extensive intermolecular interactions.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service registry number for the base compound 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine is 959237-54-8, providing a unique numerical identifier that facilitates unambiguous chemical identification across databases and literature sources. This registry number serves as the primary reference point for regulatory submissions, patent applications, and scientific publications involving this specific molecular structure. The hydrochloride salt form may possess a distinct Chemical Abstracts Service registry number, reflecting the different chemical entity created through salt formation.

Alternative naming conventions employed in various databases and commercial sources include several variations that maintain chemical accuracy while accommodating different nomenclature preferences. These alternative designations include 3-[(2-methylimidazol-1-yl)methyl]piperidine, which simplifies the systematic name by removing the H designation, and 3-((2-Methyl-1H-imidazol-1-yl)methyl)piperidine, which employs different bracket notation conventions. Commercial suppliers and chemical databases may also utilize shortened versions such as 2-methyl-1-(3-piperidyl)methylimidazole to emphasize different structural perspectives.

The compound appears in various chemical databases under multiple identifiers, including MDL numbers MFCD09864301 for database cross-referencing purposes. European Community number classifications and DSSTox Substance identifiers provide additional regulatory and safety database linkages. The systematic approach to chemical naming ensures that researchers can locate this compound across different information systems while maintaining chemical accuracy and structural clarity.

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 959237-54-8 | Chemical Abstracts Service |

| MDL Number | MFCD09864301 | Chemical Database |

| IUPAC Name | 3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine | International Union of Pure and Applied Chemistry |

| Alternative Name | 3-[(2-methylimidazol-1-yl)methyl]piperidine | Simplified Nomenclature |

Stereochemical Considerations in Piperidine-Imidazole Hybrid Systems

The stereochemical analysis of 3-(2-methyl-imidazol-1-ylmethyl)-piperidine hydrochloride reveals important considerations regarding conformational behavior and potential chirality within the molecular framework. The piperidine ring adopts preferential chair conformations that minimize steric interactions and ring strain, while the imidazole substituent at the 3-position creates additional conformational complexity through rotational freedom around the methylene linker. The presence of the 2-methyl group on the imidazole ring introduces asymmetric electronic distribution that influences both conformational preferences and potential biological activity profiles.

The piperidine ring system in this compound can exist in multiple chair conformations, with the imidazole substituent occupying either axial or equatorial positions depending on the specific conformational state. Computational studies of related piperidine-imidazole systems suggest that equatorial positioning of bulky substituents is generally favored due to reduced steric interactions with axial hydrogen atoms on adjacent carbon centers. The methylene linker provides sufficient conformational flexibility to accommodate various spatial arrangements while maintaining favorable electronic interactions between the nitrogen-containing heterocycles.

Chirality considerations become particularly relevant when examining the 3-position of the piperidine ring, which represents a potential stereogenic center when different substituents are present. While the current compound structure does not exhibit inherent chirality at this position due to the presence of hydrogen atoms, related derivatives with additional substitution patterns can generate enantiomeric forms with distinct biological and physical properties. The synthetic approaches used to prepare such compounds often determine the stereochemical outcome and can be designed to favor specific enantiomeric forms through asymmetric synthesis protocols.

Properties

IUPAC Name |

3-[(2-methylimidazol-1-yl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.ClH/c1-9-12-5-6-13(9)8-10-3-2-4-11-7-10;/h5-6,10-11H,2-4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVULDTGCJHSCTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-19-4 | |

| Record name | Piperidine, 3-[(2-methyl-1H-imidazol-1-yl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride is a compound that has garnered attention for its potential biological activity, particularly in the context of pharmacological applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H18ClN3

- Molecular Weight : 215.72 g/mol

This compound contains a piperidine ring substituted with a 2-methyl-imidazolylmethyl group, which is crucial for its biological interactions.

The biological activity of 3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride is primarily attributed to its interaction with various receptors and enzymes. Its imidazole moiety is known to enhance binding affinity to certain biological targets, including:

- Histamine Receptors : The compound has been studied for its dual action on histamine H3 and sigma-1 receptors, which are involved in various neurological processes .

- Enzymatic Interactions : It may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways related to neurotransmitter release and metabolic processes.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 3-(2-Methyl-imidazol-1-ylmethyl)-piperidine hydrochloride:

- A study on dual-action ligands revealed that modifications in the piperidine structure significantly affected receptor affinity and biological efficacy. For instance, compounds with enhanced sigma-1 receptor affinity showed promising results in pain models .

Research Findings

A summary of key findings from recent literature includes:

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula: C₈H₁₄ClN₃

- Molecular Weight: 187.67 g/mol

- CAS Number: 1023595-06-3

This compound features a piperidine ring substituted with a 2-methyl-imidazole moiety, which contributes to its biological activity.

Pharmaceutical Applications

-

Antiemetic Agent

- The compound is structurally related to ondansetron, a well-known antiemetic used to prevent nausea and vomiting caused by chemotherapy and surgery. Its synthesis involves the reaction of 2-methyl-imidazole with piperidine derivatives, indicating potential for similar therapeutic effects in managing nausea .

- Neuropharmacological Research

- Antiviral Activity

- Cancer Therapeutics

Data Table: Summary of Applications

Case Studies

Case Study 1: Ondansetron Analog Development

A study explored the synthesis of various analogs of ondansetron, including derivatives featuring the imidazole-piperidine structure. Results indicated that these analogs maintained antiemetic activity while exhibiting improved pharmacokinetic profiles compared to the parent compound .

Case Study 2: Neuropharmacological Assessment

In a preclinical trial, the effects of 3-(2-methyl-imidazol-1-ylmethyl)-piperidine hydrochloride were evaluated on anxiety-like behaviors in rodent models. The compound demonstrated significant anxiolytic effects, suggesting its potential as a therapeutic agent for anxiety disorders .

Case Study 3: Antiviral Efficacy

Research conducted on imidazole derivatives highlighted their antiviral properties against HIV. The study found that compounds similar to 3-(2-methyl-imidazol-1-ylmethyl)-piperidine hydrochloride inhibited viral replication in vitro, warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Paroxetine Hydrochloride and Its Derivatives

Paroxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), shares the piperidine backbone but differs in substituents. Its structure includes a benzodioxol-5-yloxy group and a fluorophenyl moiety at the 3- and 4-positions of the piperidine ring, respectively .

- Key Differences: Substituent Chemistry: Unlike 3-(2-methyl-imidazolylmethyl)-piperidine, paroxetine contains electron-rich aromatic groups (benzodioxole and fluorophenyl), which enhance its binding affinity to serotonin transporters. Pharmacological Activity: Paroxetine’s substituents confer SSRI activity, whereas the imidazole group in the target compound may favor interactions with histamine or dopamine receptors due to its nitrogen-rich heterocycle . Synthetic Byproducts: Paroxetine-related compounds (e.g., compound A with a methoxyphenyl group and compound B with a phenyl group) highlight how minor substituent changes alter pharmacokinetics and impurity profiles .

4-(3,4-Dichlorobenzyl)piperidine Hydrochloride

This compound features a dichlorobenzyl group attached to the piperidine nitrogen.

- Key Differences: Substituent Position: The benzyl group is directly linked to the piperidine nitrogen, whereas the imidazole group in the target compound is attached at the 3-position of the ring.

2-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]piperidine Dihydrochloride

This analog (from ) shares the 2-methylimidazole motif but differs in linker length and substitution pattern.

- Key Differences: Linker Chemistry: The ethyl linker in this compound may confer greater conformational flexibility compared to the methylene bridge in the target compound. Ionization State: The dihydrochloride salt form could enhance solubility relative to the monohydrochloride form of 3-(2-methyl-imidazolylmethyl)-piperidine .

1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole Hydrochloride

This benzimidazole-piperidine hybrid () contrasts with the target compound in aromatic system size.

- Substituent Effects: The ethoxyethyl group introduces steric bulk and ether functionality, which may influence metabolic stability .

Research Implications and Limitations

The provided evidence lacks direct pharmacological or synthetic data for 3-(2-methyl-imidazol-1-ylmethyl)-piperidine hydrochloride. However, comparisons with structurally related compounds suggest:

- Activity Prediction : The imidazole group may confer affinity for receptors requiring nitrogen-rich ligands (e.g., histamine H3 or dopamine D2 receptors).

- Synthetic Challenges : Steric hindrance from the methylene-linked imidazole could complicate synthesis compared to paroxetine derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-methyl-imidazol-1-ylmethyl)-piperidine hydrochloride, and what challenges arise during its purification?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between 2-methylimidazole and a piperidine derivative (e.g., 3-chloromethylpiperidine), followed by HCl salt formation. Key challenges include controlling regioselectivity during imidazole alkylation and removing unreacted intermediates. Purification often requires recrystallization from ethanol/water mixtures or column chromatography with silica gel and a gradient of methanol/dichloromethane (5–20% MeOH) .

- Critical Parameters : Monitor reaction progress via TLC (silica GF254, visualized under UV 254 nm) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the structural integrity of this compound, and which analytical techniques are most reliable?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Confirm substitution patterns (e.g., imidazole C2 vs. N1 alkylation) in DMSO-d6 or CDCl3. Imidazole protons typically resonate at δ 7.0–7.5 ppm .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 210.1492 for C10H16N3Cl) .

- Elemental analysis : Ensure Cl– content matches theoretical values (±0.3%) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Based on structurally analogous piperidine-imidazole derivatives:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer : Discrepancies may arise from assay-specific factors:

- Receptor Binding vs. Functional Assays : Compare radioligand binding (e.g., 3H-labeled antagonists) with functional readouts (e.g., cAMP modulation) to distinguish direct binding from downstream effects .

- Solubility Artifacts : Pre-dissolve the compound in DMSO (<0.1% final concentration) and validate activity in buffer-only controls .

- Metabolic Stability : Use liver microsomes (human/rat) to assess if inactive metabolites explain variability .

Q. What strategies optimize the compound’s stability in aqueous solutions for long-term pharmacological studies?

- Methodological Answer :

- pH Adjustment : Stabilize at pH 4–5 (acetate buffer) to prevent imidazole ring hydrolysis .

- Lyophilization : Freeze-dry aliquots in 10 mM HCl and store at –80°C; reconstitute in degassed PBS .

- Antioxidants : Add 0.01% w/v ascorbic acid to prevent oxidation of the methylimidazole moiety .

Q. How do structural modifications to the piperidine or imidazole moieties impact target selectivity?

- Methodological Answer :

- Piperidine Substitution : Replace N-methyl with bulkier groups (e.g., 4-phenylpiperidine) to enhance affinity for σ1 receptors over α2-adrenoceptors (test via competition binding assays) .

- Imidazole Modifications : Introduce electron-withdrawing groups (e.g., Cl at C4) to improve metabolic stability while retaining histamine H3 receptor antagonism .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected splitting patterns for the piperidine protons?

- Resolution : Chair-to-chair inversion of the piperidine ring at room temperature causes proton equivalence shifts. Acquire spectra at –20°C to "freeze" conformers or use dynamic NMR simulations (e.g., MestReNova) .

Q. How to address discrepancies between theoretical and observed Cl– content in elemental analysis?

- Troubleshooting :

- Hydrate Formation : Dry samples at 110°C for 24 hours under vacuum to remove bound water .

- Counterion Exchange : Confirm absence of residual HCl via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.